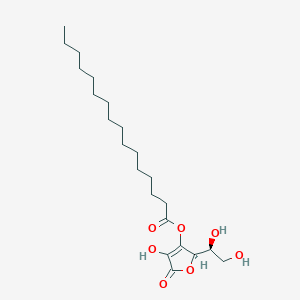
Palmitoyl ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl ascorbate is a derivative of ascorbic acid (vitamin C) where the hydroxyl group of ascorbic acid is esterified with palmitic acid. This modification enhances the lipophilicity of ascorbic acid, making it more stable and allowing it to integrate into lipid membranes. This compound is known for its antioxidant properties and is used in various applications, including cosmetics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl ascorbate can be synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl ascorbate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can reduce metal ions, such as Fe(III) to Fe(II).
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Metal ions like Fe(III) in the presence of reducing agents.
Substitution: Nucleophiles such as thiols or amines under mild conditions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions (e.g., Fe(II)).
Substitution: Various substituted ascorbate derivatives.
Scientific Research Applications
Palmitoyl ascorbate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anticancer properties, particularly in formulations like liposomes for targeted drug delivery
Industry: Used in cosmetics for its skin-protective and anti-aging properties.
Mechanism of Action
Palmitoyl ascorbate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells. The compound can also enhance the stability and efficacy of other antioxidants like vitamin E by regenerating their active forms. In cancer therapy, this compound generates extracellular reactive oxygen species, leading to cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid: The parent compound, less lipophilic and less stable compared to palmitoyl ascorbate.
Ascorbyl Palmitate: Another esterified form of ascorbic acid, used similarly in cosmetics and pharmaceuticals.
Tetrahexyldecyl Ascorbate: A more lipophilic derivative used in high-end skincare products.
Uniqueness
This compound is unique due to its balanced lipophilicity and stability, making it suitable for both aqueous and lipid environments. This property enhances its efficacy in various applications, particularly in drug delivery systems and skincare formulations .
Properties
Molecular Formula |
C22H38O7 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |
InChI |
InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20+/m0/s1 |
InChI Key |
DLPACQFCRQUOOZ-FXAWDEMLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















